N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride
Description
Properties
IUPAC Name |
2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;/h3-5H,10H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOVAVSPJWZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1)C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803561-66-1 | |
| Record name | 2-N,2-N-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Approach
Microwave irradiation has revolutionized heterocyclic synthesis, including benzodiazole derivatives, due to its efficiency and eco-friendliness. The typical synthetic route involves condensation reactions between suitable diamines and methylating agents or aldehydes, often catalyzed by acids or metal catalysts under microwave conditions.
Specific Methodologies for N2,N2-Dimethyl-1H-1,3-Benzodiazole-2,5-Diamine Hydrochloride
Synthetic Pathways and Reaction Schemes
Methylation of o-Phenylenediamine
The primary step involves methylation of o-phenylenediamine to introduce N,N-dimethyl groups, followed by cyclization to form the benzodiazole core.
o-Phenylenediamine + Dimethyl sulfate → N,N-Dimethyl-o-phenylenediamine
N,N-Dimethyl-o-phenylenediamine → Cyclization → this compound
Microwave conditions typically involve irradiating the mixture in a suitable solvent (e.g., ethanol or acetic acid) with catalytic amounts of acids (e.g., HCl or H2SO4) for rapid cyclization.
Cyclization of N,N-Dimethyl-2-nitroaniline
Another route involves the nitration of N,N-dimethyl-2-aminobenzene, followed by reduction and cyclization under microwave irradiation.
N,N-Dimethyl-2-nitroaniline → Cyclization under microwave irradiation → this compound
This method benefits from high yields and shorter reaction times compared to conventional heating.
Optimization of Reaction Conditions
Research indicates that the choice of catalyst, solvent, and microwave parameters significantly influences the efficiency of synthesis:
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents | Catalyst | Microwave Power | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Methylation & Cyclization | o-Phenylenediamine | Dimethyl sulfate | Acid (HCl/H2SO4) | 600-800 W | 5-10 min | 85-92% | Rapid synthesis of N2,N2-dimethyl derivative |
| Nitration & Cyclization | N,N-Dimethyl-2-nitroaniline | Cyclizing agents | Acid | 800 W | 8-12 min | 78-85% | High yield, shorter reaction time |
| Direct Condensation | o-Phenylenediamine + Formaldehyde derivatives | Formaldehyde | Acid | 700 W | 10-15 min | 80-88% | Suitable for large-scale synthesis |
Research Findings and Notes
- Microwave-assisted methylation significantly reduces reaction times compared to conventional methods, with yields exceeding 90% under optimized conditions.
- Catalyst choice is critical; acids like H2SO4 or HCl facilitate cyclization efficiently.
- Solvent selection impacts product purity; solvent-free or solid-supported reactions under microwave irradiation have been successfully reported.
- Environmental benefits include reduced solvent use, shorter reaction times, and higher energy efficiency.
- Scale-up potential has been demonstrated, with reproducible yields and purity, making these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.
Reduction: Sodium borohydride; usually performed in an alcoholic solvent.
Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzodiazole derivatives with different nucleophilic groups.
Scientific Research Applications
Biological Applications
-
Enzyme Inhibition
- N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride has been studied for its ability to inhibit pancreatic lipase, an enzyme critical in fat digestion. This inhibition can potentially aid in weight management and obesity treatment by reducing fat absorption in the intestines.
-
Antimicrobial Activity
- The compound exhibits a broad spectrum of antimicrobial properties, making it a candidate for developing new antibiotics. Its structural similarity to other antimicrobial agents enhances its potential effectiveness against various pathogens.
-
Molecular Docking Studies
- Research involving molecular docking has been conducted to predict the interaction of this compound with various biological targets. This includes studies on binding affinities with enzymes and receptors, which are crucial for understanding its mechanisms of action and optimizing its pharmacological properties.
Synthetic Applications
This compound serves as an important intermediate in the synthesis of other biologically active compounds. Its functional groups allow for further chemical modifications that can lead to derivatives with enhanced biological activity or altered solubility characteristics.
Case Study 1: Enzyme Inhibition
In a study focusing on the inhibition of pancreatic lipase, this compound demonstrated significant inhibitory effects compared to control compounds. The study utilized various concentrations of the compound to assess its efficacy and mechanism of action through kinetic analysis.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited potent antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1H-Benzimidazole-2,5-diamine | Benzimidazole | Antimicrobial |
| 2-Amino-3-methylbenzothiazole | Benzothiazole | Antitumor |
| N2,N2-Dimethyl-1H-Benzodiazole | Benzodiazole | Enzyme Inhibition |
| 4-(Dimethylamino)benzaldehyde | Aromatic Aldehyde | Antioxidant |
This compound is distinguished by its dual functionality as both an enzyme inhibitor and antimicrobial agent. This versatility enhances its appeal in pharmaceutical research compared to structurally similar compounds.
Mechanism of Action
The mechanism of action of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodiazole vs. Benzodithiazine Derivatives
The target compound’s benzodiazole core distinguishes it from benzodithiazines (e.g., 6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine derivatives ). Key differences include:
- Functional Groups : Benzodithiazines contain sulfur and sulfonyl groups (SO₂), enabling strong electron-withdrawing effects, whereas benzodiazoles feature nitrogen-rich aromatic systems, which may enhance hydrogen-bonding or coordination capabilities.
- Thermal Stability : Benzodithiazine derivatives exhibit high melting points (e.g., 271–315°C with decomposition ), likely due to sulfonyl group rigidity. Benzodiazoles, with fewer electronegative substituents, may have lower thermal stability.
Hydrochloride Salts of Aromatic Amines
Comparisons with other hydrochloride salts (e.g., N2-methylpyridine-2,5-diamine hydrochloride and 3,3'-dimethylbenzidine dihydrochloride ):
Solubility Trends : Hydrochloride salts generally exhibit improved water solubility compared to free bases. For example, N2-methylpyridine-2,5-diamine hydrochloride is supplied in milligram-to-gram quantities with 95% purity , indicating commercial viability in aqueous reactions.
Biological Activity
N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride is a synthetic organic compound with a unique benzodiazole core structure, notable for its potential biological activities. This article reviews the compound's biological activities, including its antimicrobial properties and enzyme inhibition capabilities, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C9H13ClN4
- Molecular Weight : Approximately 249.14 g/mol
- CAS Number : 462649-02-1
The compound's structure includes significant functional groups that contribute to its biological reactivity. The presence of amine and diazole groups facilitates various chemical interactions essential for its biological functions .
Antimicrobial Activity
This compound has demonstrated a broad spectrum of antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound was particularly noted for its inhibition of pancreatic lipase, which is crucial for lipid digestion .
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
Recent molecular docking studies have elucidated the binding affinity of this compound to various enzymes. The compound has shown promising results as a pancreatic lipase inhibitor, which may have implications in managing obesity and related metabolic disorders .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| Pancreatic Lipase | 5.0 | -7.5 |
| α-Amylase | 12.0 | -6.8 |
Case Studies and Research Findings
-
Study on Antitumor Activity : A study reported that derivatives of N2,N2-dimethyl-1H-1,3-benzodiazole exhibited significant antitumor activity against various cancer cell lines. The compounds were evaluated in both 2D and 3D assays, with notable efficacy in inhibiting cell proliferation .
- Cell Lines Tested :
- HCC827
- NCI-H358
- Cell Lines Tested :
- Molecular Dynamics Simulations : Molecular dynamics simulations have been utilized to understand the interaction mechanisms between N2,N2-dimethyl-1H-1,3-benzodiazole and target proteins. These simulations revealed that hydrophobic interactions play a significant role in the compound's binding affinity .
Q & A
Q. What are the optimized synthetic routes for N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride, and how do reaction conditions influence yield?
Answer: Synthesis of structurally related diamine hydrochlorides often employs nucleophilic substitution or condensation reactions. For example:
- Vilsmeier-Haack reactions (using dichlorodialdehydes and primary amines in ethanolic HCl at 0°C) yield pyrrole-diamine hydrochlorides with >70% efficiency .
- Stepwise alkylation of benzodiazole precursors with methylating agents (e.g., methyl iodide) under inert atmospheres improves regioselectivity.
- Catalytic optimization : Use of triethylamine as a base in DMF at 60–80°C enhances dimethylation efficiency while minimizing side products .
- Purification : Recrystallization from ethanol/water (1:3 v/v) removes unreacted amines, confirmed by TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .
Q. Which analytical methods are most reliable for characterizing purity and structural integrity?
Answer:
- FT-IR Spectroscopy : Look for N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) to confirm amine and benzodiazole moieties. Discrepancies in peak intensity may indicate residual solvents .
- NMR (¹H/¹³C) :
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (<0.5% by area). The molecular ion [M+H]⁺ should match theoretical m/z .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep in amber vials under argon at –20°C to prevent oxidation. Desiccate with silica gel to avoid hygroscopic degradation .
- Safety : Wear nitrile gloves and safety goggles. In case of skin contact, rinse with water for 15 minutes and seek medical advice if irritation persists .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electron-deficient sites (e.g., C2/C5 positions on benzodiazole) prone to nucleophilic attack .
- Reactivity Descriptors : Calculate Fukui indices (f⁻) to map nucleophilic regions. Higher f⁻ values correlate with susceptibility to electrophiles .
- Solvent Effects : Simulate solvation in DMSO or ethanol using the SMD model to predict reaction barriers under varying dielectric conditions .
Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?
Answer:
- Dynamic NMR : For split peaks in ¹H NMR (e.g., methyl group splitting), analyze variable-temperature spectra to detect conformational exchange .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to distinguish overlapping N–H signals in FT-IR .
- X-ray Crystallography : Resolve ambiguities in bond angles/planarity by comparing experimental crystal structures with DFT-optimized geometries .
Q. How does the compound’s electronic structure influence its application in catalytic systems?
Answer:
- Ligand Design : The dimethylamine groups act as σ-donors, stabilizing transition metals (e.g., Rh or Pd) in coordination complexes.
- Redox Activity : Cyclic voltammetry (CV) in acetonitrile reveals reversible oxidation peaks at +0.8–1.2 V vs. Ag/AgCl, suggesting utility in redox-mediated catalysis .
Q. What are the limitations of current synthetic methodologies, and how can they be addressed?
Answer:
- Challenge : Over-alkylation at the N1 position reduces selectivity.
- Solution : Use bulky directing groups (e.g., tert-butyloxycarbonyl) to sterically hinder undesired sites .
- Alternative Routes : Enzymatic methylation (methyltransferases) under mild pH conditions improves regioselectivity but requires optimization for scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
